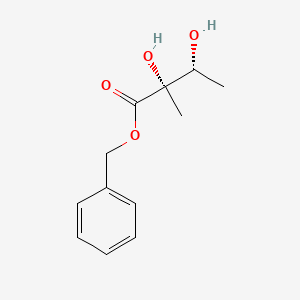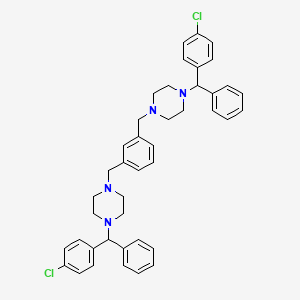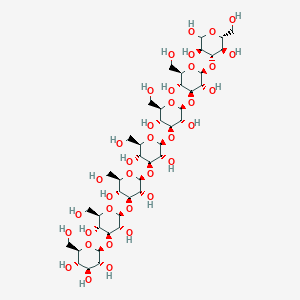
(R,R,S,R)-Nebivolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R,S,R)-Nebivolol is a selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and heart failure. The compound is unique due to its stereochemistry, which contributes to its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,R)-Nebivolol involves multiple steps, including the formation of chiral centers. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The process typically includes:
Formation of the Benzopyran Moiety: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the Hydroxy Group: This is achieved through selective oxidation reactions.
Formation of the Amino Alcohol:
Final Coupling: The final step involves coupling the amino alcohol with a suitable benzopyran derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale chiral synthesis techniques. These methods ensure high yield and purity, essential for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated derivatives of this compound.
科学的研究の応用
(R,R,S,R)-Nebivolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of chiral synthesis and stereochemistry.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its cardiovascular effects, particularly in the management of hypertension and heart failure.
Industry: Used in the development of new beta-blockers and other cardiovascular drugs.
作用機序
(R,R,S,R)-Nebivolol exerts its effects primarily through the blockade of beta-1 adrenergic receptors. This leads to a decrease in heart rate and myocardial contractility, reducing cardiac output and blood pressure. Additionally, this compound has vasodilatory properties, attributed to its ability to increase the release of nitric oxide from endothelial cells. This dual mechanism makes it effective in treating hypertension and heart failure.
類似化合物との比較
Atenolol: Another selective beta-1 blocker, but lacks the vasodilatory properties of (R,R,S,R)-Nebivolol.
Metoprolol: Similar in its beta-1 selectivity but differs in its pharmacokinetic profile.
Bisoprolol: Also a beta-1 selective blocker, but with different metabolic pathways.
Uniqueness of this compound: this compound stands out due to its unique combination of beta-1 selectivity and nitric oxide-mediated vasodilation. This dual action not only helps in reducing blood pressure but also improves endothelial function, offering additional cardiovascular benefits.
特性
CAS番号 |
920275-20-3 |
|---|---|
分子式 |
C₂₃H₂₇F₂NO₃ |
分子量 |
403.46 |
同義語 |
(αR,α’S,2R,2’R)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)




![(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B1144744.png)
